molecular formula C13H10Br2 B3180487 1-Bromo-4-[bromo(phenyl)methyl]benzene CAS No. 18066-89-2

1-Bromo-4-[bromo(phenyl)methyl]benzene

Cat. No. B3180487
CAS RN: 18066-89-2
M. Wt: 326.03 g/mol
InChI Key: XQJCFOOAJAADSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-4-[bromo(phenyl)methyl]benzene” is a chemical compound with the molecular formula C13H10Br2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine and bromomethylphenyl groups attached . The exact positions of these groups on the benzene ring would be determined by the specific synthesis process.


Chemical Reactions Analysis

Benzene derivatives, such as “this compound”, can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Synthesis of Isoindoles

1-Bromo-4-[bromo(phenyl)methyl]benzene is used in the synthesis of isoindoles. A study demonstrated a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes, a class to which this compound belongs. This method involved a reaction with nitriles followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).

Fluorescence Properties

The compound has been studied for its fluorescence properties. A derivative, 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibited fluorescence intensity significantly higher in the solid state compared to in solution, indicating potential applications in materials science (Zuo-qi, 2015).

Radiosynthesis

In radiopharmaceutical sciences, this compound is utilized in the synthesis of various radiolabeled compounds. One study described the preparation of 1-[18F]fluoromethyl-4-methyl-benzene and other substituted analogs from their bromo counterparts for use as bifunctional labeling agents (Namolingam et al., 2001).

Olefin Synthesis

The compound plays a role in the stereoselective synthesis of trisubstituted olefins. A study used 1-bromo-2-methyl-4-phenoxy-2-butene, a related compound, for synthesizing trisubstituted (E)-olefins via π-allylic nickel bromide complexes (SatoKikumasa et al., 1975).

Molecular Mechanics Studies

Dynamic NMR and molecular mechanics calculations were applied to a derivative, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, to understand its conformation and properties, indicating the compound's relevance in complex molecular studies (Okazaki et al., 1989).

Organonickel Complexes

In organometallic chemistry, this compound derivatives are used to synthesize organonickel complexes with NCN-pincer ligands, which are useful for studying the impact of steric characteristics on structure and reactivity (Guillet et al., 2019).

X-Ray Structure Determination

The compound is used in X-ray structure determinations to analyze intermolecular interactions, as seen in studies of several bromo- and bromomethyl-substituted benzenes (Jones et al., 2012).

Mechanism of Action

The mechanism of action for the reactions of “1-Bromo-4-[bromo(phenyl)methyl]benzene” would likely involve the movement of electrons within the molecule. For example, in a nucleophilic substitution reaction, a nucleophile would initially add to the aromatic ring, followed by the loss of a halide anion .

Safety and Hazards

The safety and hazards associated with “1-Bromo-4-[bromo(phenyl)methyl]benzene” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-bromo-4-[bromo(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCFOOAJAADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-[bromo(phenyl)methyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-[bromo(phenyl)methyl]benzene
Reactant of Route 3
1-Bromo-4-[bromo(phenyl)methyl]benzene
Reactant of Route 4
1-Bromo-4-[bromo(phenyl)methyl]benzene
Reactant of Route 5
1-Bromo-4-[bromo(phenyl)methyl]benzene
Reactant of Route 6
1-Bromo-4-[bromo(phenyl)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.